molecular formula C24H27P B039560 Tris(2,5-dimethylphenyl)phosphine CAS No. 115034-38-3

Tris(2,5-dimethylphenyl)phosphine

Cat. No.: B039560
CAS No.: 115034-38-3
M. Wt: 346.4 g/mol
InChI Key: KAAYGTMPJQOOGY-UHFFFAOYSA-N
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Description

Tris(2,5-dimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C24H27P . It is a white or pale yellow crystalline solid with a distinctive odor . This compound is a tertiary phosphine, meaning it has three phenyl groups attached to a central phosphorus atom. It is used in various chemical reactions and has applications in different fields, including catalysis and material science.

Mechanism of Action

Target of Action

Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.

Mode of Action

The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .

Pharmacokinetics

As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,5-dimethylphenyl)phosphine can be synthesized by reacting phenyl phosphorus chloride with p-xylene. The specific preparation process involves reacting p-xylene with phosphorus chloride in an appropriate solvent at low temperature to generate this compound .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tris(2,5-dimethylphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Various halogenated compounds can be used as reagents for substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted phosphines with different functional groups.

Scientific Research Applications

Chemistry: Tris(2,5-dimethylphenyl)phosphine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .

Biology and Medicine: In biological studies, this compound is used as a reducing agent for disulfide bonds in proteins. This property makes it useful in protein folding studies and in the preparation of reduced protein samples for analysis .

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of certain plastics. It is also used in the synthesis of fine chemicals and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: Tris(2,5-dimethylphenyl)phosphine is unique due to its specific arrangement of methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in certain catalytic applications where these properties are advantageous .

Properties

IUPAC Name

tris(2,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAYGTMPJQOOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370554
Record name TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115034-38-3
Record name TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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